molecular formula C10H14O2 B1455974 3-Oxaspiro[5.5]undec-7-en-9-one CAS No. 1159280-52-0

3-Oxaspiro[5.5]undec-7-en-9-one

Cat. No. B1455974
M. Wt: 166.22 g/mol
InChI Key: SWFLJBVLNHOYOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds like “3-Oxaspiro[5.5]undec-7-en-9-one” has been a topic of interest in the scientific literature and patents . They are organized depending on the reaction type during the key-step of spirocyclisation or spirocycle formation among 16 identified approaches . For example, a 3-steps sequence from α-terpineol to 9-methy-5-methylidene-1-oxaspiro[5.5]undec-8-en-2-one 9 a by lactonisation was presented .


Molecular Structure Analysis

The molecular formula of “3-Oxaspiro[5.5]undec-7-en-9-one” is C10H14O2 . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da . In spirocyclic molecules, the atom common to both cycles is called the spiro-atom. It is more frequently a carbon atom but can be any tetravalent atom .


Chemical Reactions Analysis

The chemical reactions involving “3-Oxaspiro[5.5]undec-7-en-9-one” are quite diverse. The nucleophilicity of heteroatoms is definitely an advantage for synthetic purposes, and even more if two heteroatoms are involved . Conventional procedures for the condensation of 1,2-difunctional compounds (e.g. α-diols, α-aminoalcohols, α-sulfanylalcohols, …) with ketones under acid-catalysis are thus plethora .

Scientific Research Applications

Synthesis and Chemical Properties

3-Oxaspiro[5.5]undec-7-en-9-one has been a subject of interest in synthetic chemistry. A significant application is observed in the field of intramolecular S_N2′ oxaspirocyclizations, where it has been used for the preparation of various substituted oxaspiro systems. This methodology was successfully applied to the total synthesis of theaspirane and theaspirone from β-ionone, showcasing its utility in complex organic syntheses (Young, Jung, & Cheng, 2000). Additionally, 3-Oxaspiro[5.5]undec-7-en-9-one derivatives have been used in the synthesis of various spirocyclic compounds, contributing to advancements in this area of organic chemistry (Zhang et al., 2018).

Medicinal Chemistry

In medicinal chemistry, derivatives of 3-Oxaspiro[5.5]undec-7-en-9-one have been explored for various biological activities. For instance, compounds containing this moiety have been studied as potential glycoprotein IIb–IIIa antagonists, which are significant in the context of platelet aggregation inhibition (Pandey et al., 2001). Moreover, research into 3,9-diazaspiro[5.5]undeca-2-one derivatives, related to 3-Oxaspiro[5.5]undec-7-en-9-one, has shown potential in the discovery of CCR5 antagonists, which are relevant in the treatment of diseases like HIV (Yang et al., 2009).

Natural Product Synthesis

The compound has also found application in the synthesis of natural products. A notable example is its use in the stereoselective assembly of the spirobicyclic ring system of antileukemic natural products like oscillatoxin D (Walkup, Boatman, Kane, & Cunningham, 1991). This illustrates its significance in the field of natural product synthesis and drug discovery.

Safety And Hazards

The safety data sheet for “3-Oxaspiro[5.5]undec-7-en-9-one” suggests that it should be handled with care . Any clothing contaminated by the product should be immediately removed, and the affected area should be moved out of the dangerous zone . Consultation with a physician is recommended if exposure occurs .

properties

IUPAC Name

3-oxaspiro[5.5]undec-10-en-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h1,3H,2,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFLJBVLNHOYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738973
Record name 3-Oxaspiro[5.5]undec-7-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxaspiro[5.5]undec-7-en-9-one

CAS RN

1159280-52-0
Record name 3-Oxaspiro[5.5]undec-7-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.00 g (43.8 mmol) tetrahydropyran-4-carboxaldehyde and 3.56 ml (43.9 mmol) methylvinylketone were boiled in 70 ml of toluene with 0.07 ml conc. sulphuric acid using a water separator. After 3 h another 3.56 ml methylvinylketone were added and the mixture was boiled for a further 3 h. After cooling the reaction mixture was taken up in ethyl acetate, washed with water, dried and concentrated by rotary evaporation.
Quantity
5 g
Type
reactant
Reaction Step One
Name
methylvinylketone
Quantity
3.56 mL
Type
reactant
Reaction Step Two
Quantity
0.07 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methylvinylketone
Quantity
3.56 mL
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

0.5 ml of sulphuric acid is added to 317 mmol of tetrahydro-2H-pyran-4-carboxaldehyde and 317 mmol of methyl vinyl ketone in 500 ml of benzene. The reaction mixture is then refluxed for 3 hours, water being removed using a Dean-Stark apparatus, and then a further 317 mmol of methyl vinyl ketone are added and reflux is continued for 3 hours. The mixture is subsequently washed, dried and then concentrated, and the residue obtained is distilled to yield the expected product.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
317 mmol
Type
reactant
Reaction Step One
Name
methyl vinyl ketone
Quantity
317 mmol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
methyl vinyl ketone
Quantity
317 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Oxaspiro[5.5]undec-7-en-9-one
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3-Oxaspiro[5.5]undec-7-en-9-one
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3-Oxaspiro[5.5]undec-7-en-9-one

Citations

For This Compound
1
Citations
J Fröhlich, F Sauter, C Hametner, M Pfalz - Arkivoc, 2009 - arkat-usa.org
Synthetic strategies leading to novel 3-heterospiro [5.5] undecan-9-ones are described. Starting from aliphatic 4-substituted heterocyclic aldehydes (1-methyl-4-piperidine …
Number of citations: 3 www.arkat-usa.org

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